N-(5-Aminopentyl)-4-chlorobenzenesulfonamide

説明

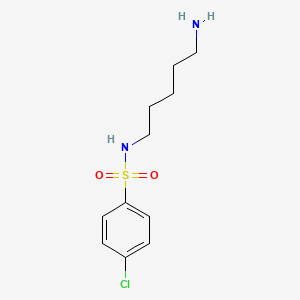

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a chlorine atom and an aminopentyl chain

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide typically begins with 4-chlorobenzenesulfonyl chloride and 1,5-diaminopentane.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.

Oxidation and Reduction: The aminopentyl chain can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Condensation Reactions: The sulfonamide group can engage in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Compounds with different substituents on the benzene ring.

Oxidation Products: Oxidized derivatives of the aminopentyl chain.

Condensation Products: Imines and related compounds formed from the sulfonamide group.

科学的研究の応用

Anticancer Research

Recent studies have indicated that derivatives of 4-chlorobenzenesulfonamide, including N-(5-Aminopentyl)-4-chlorobenzenesulfonamide, may serve as promising leads in cancer therapy. For instance, compounds designed based on this structure have shown significant inhibition of β-catenin, a key player in colorectal cancer progression. One study reported that a related compound inhibited the growth of colorectal cancer cell lines with IC50 values as low as 0.12 μM, suggesting potent antitumor activity .

Neuropathic Pain Treatment

The compound has also been investigated for its potential in treating neuropathic pain. Research into functionalized amino acids has revealed that certain derivatives can inhibit GABA uptake, which is crucial for managing neuropathic pain conditions. The ability to modulate GABA transporters could lead to effective treatments for conditions characterized by pain hypersensitivity .

Anticonvulsant Properties

This compound and its analogs have been evaluated for anticonvulsant activity. Studies comparing this compound with established antiepileptic drugs demonstrated its efficacy in rodent models, indicating its potential as a therapeutic agent for epilepsy .

Synthesis Techniques

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonamide with appropriate amines under controlled conditions to yield high-purity products. Innovations in synthesis methodologies have focused on minimizing impurities and maximizing yield, which is crucial for pharmaceutical applications .

Use as an Intermediate

This compound serves as an important intermediate in the synthesis of various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Its derivatives are used to develop compounds that selectively inhibit cyclooxygenase-2 (COX-2), a target for reducing inflammation without affecting COX-1, thereby minimizing side effects associated with traditional NSAIDs .

Case Studies and Research Findings

作用機序

The mechanism of action of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.

類似化合物との比較

N-(5-Aminopentyl)acetamide: This compound features an acetamide group instead of a sulfonamide group.

N-(5-Aminopentyl)benzamide: This compound has a benzamide group in place of the sulfonamide group.

N-(5-Aminopentyl)biotinamide: This compound contains a biotin moiety, making it useful for bioconjugation applications.

Uniqueness: N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is unique due to the presence of the 4-chlorobenzenesulfonamide moiety, which imparts specific chemical and biological properties

生物活性

N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on recent research findings, including its anticancer properties, enzyme inhibition, and other relevant biological effects.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The specific structure of this compound includes a 4-chloro substituent on the benzene ring and an aminopentyl chain, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various sulfonamide derivatives, including those similar to this compound. For instance, compounds containing the sulfonamide moiety have demonstrated significant inhibitory effects on cancer cell lines.

- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit notable cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent anticancer activity .

- Mechanism of Action : The mechanism underlying the anticancer effects includes cell cycle arrest in the subG0 phase, depolarization of mitochondrial membranes, and activation of apoptotic pathways via caspase-8 and caspase-9. For example, one study reported that treatment with a related sulfonamide increased caspase activity in AGS cells, suggesting induction of apoptosis through both extrinsic and intrinsic pathways .

Enzyme Inhibition

This compound also shows promise as an enzyme inhibitor.

- Cholinesterase Inhibition : Some sulfonamides have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While specific data on this compound is limited, related compounds have demonstrated moderate to strong inhibition of these enzymes, which are crucial in neurotransmission .

- Calcium Channel Interaction : Research indicates that certain sulfonamides can interact with calcium channels, leading to changes in perfusion pressure and coronary resistance. This interaction is mediated through binding with specific amino acid residues in the target proteins, suggesting potential applications in cardiovascular therapies .

Antioxidant Activity

In addition to anticancer effects, some studies have assessed the antioxidant properties of sulfonamide derivatives. These compounds have been shown to exhibit dose-dependent activity against free radicals such as DPPH and ABTS, indicating their potential utility in oxidative stress-related conditions .

Summary of Biological Activity

| Biological Activity | Findings |

|---|---|

| Anticancer Activity | Significant cytotoxicity against various cancer cell lines; IC50 values between 0.89–9.63 µg/mL. |

| Mechanism of Action | Induces apoptosis via caspase activation; causes cell cycle arrest. |

| Enzyme Inhibition | Moderate inhibition of AChE and BChE; potential calcium channel interactions affecting cardiovascular function. |

| Antioxidant Activity | Exhibits dose-dependent inhibition of DPPH and ABTS radicals. |

Case Studies

- Caspase Activation Study : A study examining a derivative similar to this compound found increased caspase-8 and -9 activity in treated AGS cells, confirming its role in apoptosis induction .

- Calcium Channel Interaction Study : Another investigation into sulfonamide derivatives indicated their ability to bind with calcium channels, resulting in decreased perfusion pressure—an effect that could be beneficial for treating hypertension or heart failure .

特性

IUPAC Name |

N-(5-aminopentyl)-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXFJMSQDPIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NCCCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80606342 | |

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58885-29-3 | |

| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。